5-(Methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 662768. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Dioxanes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(methoxymethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O5/c1-8(2)12-6(9)5(4-11-3)7(10)13-8/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVLSQHLXPRYYRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(=O)C(=COC)C(=O)O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10165952 | |

| Record name | 5-(Methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10165952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15568-85-1 | |

| Record name | 5-(Methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015568851 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(Methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10165952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the physical and chemical properties of 5-(Methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione?

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, a key derivative of Meldrum's acid, is a versatile reagent in modern organic synthesis. Its unique structural features, combining the high reactivity of the Meldrum's acid core with the synthetic utility of an enol ether, make it a valuable building block for a diverse range of complex molecules. This guide provides an in-depth exploration of its physical and chemical properties, synthesis, and applications, with a focus on providing practical insights for laboratory and developmental use.

This compound is also known by several synonyms, including Methoxymethylene Meldrum's acid, 2,2-Dimethyl-5-(methoxymethylene)-1,3-dioxane-4,6-dione, and (5-Methoxymethylene-2,2-dimethyl-4,6-dioxo-[1][2]dioxan).[3][4][5] It has garnered significant attention as a crucial intermediate in the synthesis of various pharmaceutical compounds.[6]

Molecular Structure and Identification

The structural formula of this compound reveals a Meldrum's acid scaffold with a methoxymethylene group at the 5-position. This substitution pattern is central to its characteristic reactivity.

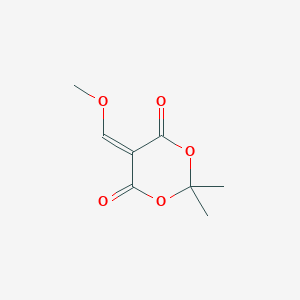

Caption: Chemical structure of this compound.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 5-(methoxymethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione[3] |

| CAS Number | 15568-85-1[3][7] |

| Molecular Formula | C₈H₁₀O₅[3][7] |

| Molecular Weight | 186.16 g/mol [3][7] |

| InChI | InChI=1S/C8H10O5/c1-8(2)12-6(9)5(4-11-3)7(10)13-8/h4H,1-3H3[3] |

| InChIKey | DVLSQHLXPRYYRC-UHFFFAOYSA-N[3] |

| Canonical SMILES | CC1(OC(=O)C(=COC)C(=O)O1)C[3] |

Physical Properties

This compound is typically a colorless to light yellow solid.[1] There is some discrepancy in the reported melting and boiling points in the literature, which may be attributable to different experimental conditions or the presence of different crystalline forms.

Table 2: Physical Properties

| Property | Value | Source |

| Appearance | Colorless or light yellow solid | [1] |

| Melting Point | 132-134 °C | [8] |

| 66-68 °C | [1] | |

| Boiling Point | 390.0 ± 42.0 °C (Predicted) | [8] |

| 160-162 °C | [1] | |

| Density | 1.357 g/cm³ | [1] |

| 1.297 ± 0.06 g/cm³ (Predicted) | [8] | |

| Solubility | Soluble in water and many organic solvents.[1] |

Chemical Properties and Reactivity

The chemical behavior of this compound is governed by the interplay of the highly activated Meldrum's acid core and the enol ether functionality.

Acidity and Enolate Formation

Meldrum's acid is renowned for the high acidity of its C5 methylene protons (pKa ≈ 4.97), a consequence of the rigid 1,3-dioxane-4,6-dione ring structure which constrains the ester groups in a conformation that maximizes the stability of the corresponding enolate.[9] While the methoxymethylene substituent at C5 removes the acidic proton, the electrophilic character of the exocyclic double bond is a key feature of its reactivity.

Reactivity as an Electrophile

The electron-withdrawing nature of the dicarbonyl groups renders the β-carbon of the enol ether susceptible to nucleophilic attack. This property is exploited in various synthetic transformations. For instance, it reacts with nucleophiles such as lactams and enaminones.[10] The regioselectivity of these reactions can be influenced by the nature of the nucleophile and the reaction conditions.[10]

Thermal Decomposition and Ketene Formation

Like other derivatives of Meldrum's acid, this compound can undergo thermal decomposition. At elevated temperatures, it can fragment to generate a reactive ketene intermediate, along with acetone and carbon dioxide.[11] This property is particularly useful in flash vacuum pyrolysis (FVP) for the synthesis of complex heterocyclic systems, such as fused pyrrolones.[10]

Caption: Reactivity pathways of this compound.

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the characterization and quality control of this compound.

Table 3: Spectroscopic Data Overview

| Technique | Key Features |

| ¹³C NMR | Data available on PubChem.[3] |

| GC-MS | Data available on PubChem.[3] |

| IR Spectroscopy | Vapor phase IR data available on PubChem.[3] |

Note: While the availability of spectra is indicated, direct spectral data is not provided in the initial search results. Researchers are advised to consult the referenced databases for detailed spectral information.

Synthesis and Purification

The synthesis of this compound can be achieved through several reported methods.

General Synthetic Routes

One common approach involves the reaction of Meldrum's acid with an orthoformate, such as trimethyl orthoformate, often in the presence of a catalyst. Another reported synthesis involves the reaction of acetic anhydride with 3,4-dimethoxybenzaldehyde, followed by oxidation and acidic hydrolysis.[1]

Illustrative Experimental Protocol: Synthesis from Meldrum's Acid and Trimethyl Orthoformate

This protocol is a generalized procedure based on common synthetic transformations of Meldrum's acid derivatives.

Materials:

-

2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid)

-

Trimethyl orthoformate

-

Acetic anhydride

-

Anhydrous solvent (e.g., toluene)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, dissolve Meldrum's acid in the anhydrous solvent.

-

Add an excess of trimethyl orthoformate and a catalytic amount of acetic anhydride to the solution.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent and excess reagents under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure this compound.

Caption: Experimental workflow for the synthesis of the target compound.

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of a variety of organic compounds, particularly in the pharmaceutical industry.

-

Pharmaceutical Intermediates: It is a known impurity of Cabozantinib, a potent VEGFR2 inhibitor, and is used in the synthesis of Lenvatinib, another multi-kinase inhibitor.[6] This highlights its importance in the quality control and manufacturing processes of these drugs.

-

Heterocyclic Synthesis: Its ability to undergo reactions with various nucleophiles and to form ketene intermediates makes it a versatile precursor for the synthesis of a wide range of heterocyclic compounds.[10]

-

Knoevenagel Condensation: Derivatives of Meldrum's acid are frequently employed in Knoevenagel condensations with aldehydes and ketones to form C-C double bonds.

Safety and Handling

Appropriate safety precautions must be observed when handling this compound.

Table 4: Hazard Identification and Precautionary Measures

| Hazard | Description | Precautionary Measures |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[12][13] | Avoid ingestion, skin contact, and inhalation of dust. Use in a well-ventilated area.[12] |

| Skin Irritation | Causes skin irritation.[12][13] | Wear protective gloves and clothing.[12] |

| Eye Irritation | Causes serious eye irritation.[12][13] | Wear safety glasses or goggles.[12] |

| Respiratory Irritation | May cause respiratory irritation.[12][13] | Use in a fume hood or with adequate local exhaust ventilation.[12] |

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container under an inert atmosphere.[6][12] Some suppliers recommend storage in a freezer at -20°C.[8]

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly functionalized and reactive building block with significant applications in organic synthesis and drug development. A thorough understanding of its physical and chemical properties, as well as its safe handling, is essential for its effective utilization in a research and development setting. This guide provides a comprehensive overview to support scientists in harnessing the full potential of this versatile compound.

References

- 1. chembk.com [chembk.com]

- 2. This compound | 15568-85-1 [chemicalbook.com]

- 3. This compound | C8H10O5 | CID 152111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 1,3-Dioxane-4,6-dione, 5-(methoxymethylene)-2,2-dimethyl- [cymitquimica.com]

- 6. chemwhat.com [chemwhat.com]

- 7. scbt.com [scbt.com]

- 8. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. grokipedia.com [grokipedia.com]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. Synthesis, Characterization, and Biological Evaluation of Meldrum’s Acid Derivatives: Dual Activity and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. 15568-85-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

Spectroscopic Characterization of 5-(Methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione: A Technical Guide

An In-Depth Analysis for Researchers and Drug Development Professionals

Introduction

5-(Methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, a derivative of Meldrum's acid, is a key intermediate in organic synthesis, notably in the preparation of various heterocyclic compounds and as an impurity in the synthesis of pharmaceuticals like Cabozantinib.[1] Its unique structural features, combining the highly acidic Meldrum's acid core with a methoxymethylene substituent, make a thorough spectroscopic analysis essential for its unequivocal identification, purity assessment, and for understanding its reactivity. This guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Key Features

The structure of this compound is characterized by a six-membered 1,3-dioxane-4,6-dione ring, a gem-dimethyl group at the 2-position, and a methoxymethylene group at the 5-position. The high acidity of the parent Meldrum's acid is a consequence of the rigid dioxanedione ring holding the two carbonyl groups in a conformation that enhances the stability of the corresponding enolate. The introduction of the methoxymethylene group creates an electron-rich double bond, which significantly influences the spectroscopic properties of the molecule.

Molecular Structure of the Target Compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show three distinct signals corresponding to the three types of protons in the molecule:

-

Gem-dimethyl Protons (C(CH₃)₂): A sharp singlet, integrating to six protons, is anticipated for the two equivalent methyl groups. Due to the rigidity of the ring, these protons are shielded and should appear in the upfield region of the spectrum.

-

Methoxymethylene Proton (=CH-OCH₃): A singlet, integrating to one proton, is expected for the vinylic proton. Its chemical shift will be influenced by the electron-donating methoxy group and the electron-withdrawing carbonyl groups.

-

Methoxy Protons (-OCH₃): A sharp singlet, integrating to three protons, will correspond to the methyl group of the methoxy substituent.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is predicted to display eight distinct signals, corresponding to each unique carbon atom in the structure:

-

Carbonyl Carbons (C=O): Two signals in the downfield region are expected for the two carbonyl carbons of the dione.

-

Quaternary Carbon (C(CH₃)₂): A signal for the quaternary carbon of the gem-dimethyl group.

-

Vinylic Carbons (=C and =CH): Two signals for the two sp²-hybridized carbons of the methoxymethylene group.

-

Gem-dimethyl Carbons (C(CH₃)₂): One signal for the two equivalent methyl carbons.

-

Methoxy Carbon (-OCH₃): A signal for the carbon of the methoxy group.

-

Ring Carbon (C-5): A signal for the carbon at the 5-position of the ring.

Illustrative NMR Data (Meldrum's Acid)

While the specific experimental NMR data for this compound could not be retrieved through the performed searches, the following table provides the known NMR data for the parent compound, Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione), for illustrative purposes. This data can serve as a reference point for understanding the general chemical shifts expected for the core ring structure.

| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| C(CH₃)₂ | 1.73 (s, 6H) | 27.0 |

| CH₂ | 3.75 (s, 2H) | 36.5 |

| C(CH₃)₂ | - | 105.0 |

| C=O | - | 167.5 |

Note: This data is for Meldrum's acid and not for the title compound. The chemical shifts for this compound will differ due to the presence of the methoxymethylene substituent.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by strong absorptions from the carbonyl groups and the carbon-carbon double bond.

Expected Key IR Absorptions

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (lactone) | 1750 - 1780 | Strong, sharp |

| C=C (alkene) | 1620 - 1680 | Medium |

| C-O-C (ether and ester) | 1000 - 1300 | Strong |

| C-H (sp³ and sp²) | 2850 - 3000 | Medium |

The exact positions of the carbonyl stretches can provide insight into the ring strain and electronic environment. The presence of a strong band in the C=C region would confirm the methoxymethylene group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound (C₈H₁₀O₅), the expected molecular weight is 186.16 g/mol .[2]

Expected Fragmentation Pattern

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 186. The fragmentation is likely to proceed through the loss of neutral molecules and radical cations, characteristic of Meldrum's acid derivatives.

Hypothetical Fragmentation Pathway

Key expected fragments include:

-

[M - CH₃]⁺ (m/z 171): Loss of a methyl radical from the gem-dimethyl group.

-

[M - CO]⁺ (m/z 158): Loss of a carbon monoxide molecule.

-

[M - C₃H₆O]⁺ (m/z 128): Loss of acetone, a characteristic fragmentation of Meldrum's acid derivatives.

-

[M - CO₂]⁺ (m/z 142): Loss of carbon dioxide.

A high-resolution mass spectrometry (HRMS) analysis would provide the exact mass of the molecular ion, confirming the elemental composition of C₈H₁₀O₅.

Experimental Protocols

General Considerations for Spectroscopic Analysis

-

Sample Purity: It is imperative to use a highly purified sample for spectroscopic analysis to avoid interference from impurities. Purification can be achieved by recrystallization or chromatography.

-

Solvent Selection for NMR: For ¹H and ¹³C NMR, deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common solvents. The choice of solvent can slightly influence the chemical shifts.

-

IR Sample Preparation: For IR analysis, the sample can be prepared as a KBr pellet, a Nujol mull, or as a thin film on a salt plate.

-

Mass Spectrometry Ionization: Electron ionization (EI) is a standard technique for obtaining fragmentation patterns. Softer ionization techniques like electrospray ionization (ESI) or chemical ionization (CI) can be used to enhance the observation of the molecular ion.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and Mass Spectrometry provides a detailed and unambiguous structural confirmation. The expected spectral features, derived from its unique molecular architecture, serve as a crucial reference for researchers and drug development professionals working with this important synthetic intermediate. While the direct experimental data was not available through the conducted searches, the analysis presented here, based on established spectroscopic principles and data from related compounds, provides a robust framework for the characterization of this molecule.

References

An In-Depth Guide to the Nomenclature of a Key Synthetic Building Block: 5-(Methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis and medicinal chemistry, precise communication is paramount. The unambiguous identification of chemical reagents is the foundation upon which reproducible and reliable scientific endeavors are built. This guide provides a comprehensive overview of the common synonyms and nomenclature for the versatile reagent, 5-(Methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, a critical building block in the synthesis of complex molecular architectures.

Understanding the Core Structure: Meldrum's Acid

To fully appreciate the synonyms of this compound, it is essential to first understand its parent compound, 2,2-dimethyl-1,3-dioxane-4,6-dione, more commonly known as Meldrum's acid.[1][2] Discovered by Andrew Norman Meldrum in 1908, this compound is a cyclic isopropylidene derivative of malonic acid.[1] Its high acidity and reactivity make it a valuable precursor in a multitude of chemical transformations.[1]

Systematic and Common Synonyms

The systematic IUPAC name, this compound, provides a precise description of the molecule's structure. However, in laboratory settings and scientific literature, a variety of shorthand names and synonyms are frequently employed for convenience.

A widely used and accepted synonym is Methoxymethylene Meldrum's acid .[3][4][5] This name clearly communicates that it is a derivative of Meldrum's acid bearing a methoxymethylene group at the 5-position. Variations of this common name include "methoxy methylene Meldrum's acid" and "5-(Methoxymethylene) Meldrum's Acid".[3][5]

Other common synonyms include:

-

Methoxymethylene cyclic isopropylidene malonate [3]

-

2-(Methoxymethylene)malonic acid isopropylidene ester [3]

-

Methoxymethylenedimethyldioxanedione [3]

The table below summarizes the most frequently encountered synonyms for this compound.

| Synonym Category | Synonym |

| Systematic (IUPAC) | 5-(methoxymethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione[3][6] |

| Common/Trivial | Methoxymethylene Meldrum's acid[3][4] |

| 5-(Methoxymethylene) Meldrum's Acid[5] | |

| Derivative-Based | Methoxymethylene cyclic isopropylidene malonate[3] |

| 2-(Methoxymethylene)malonic acid isopropylidene ester[3] | |

| Alternative Spelling | 5-Methoxymethylene-2,2-dimethyl-[3]dioxane-4,6-dione[3] |

| 2,2-dimethyl-5-methoxymethylene-1,3-dioxan-4,6-dione[3] |

Navigating Chemical Databases and Suppliers

When searching for this reagent in chemical databases such as PubChem, or from commercial suppliers, it is advantageous to be familiar with its Chemical Abstracts Service (CAS) number, 15568-85-1 .[4][6][7][8] This unique identifier will consistently retrieve the correct chemical entity, regardless of the synonym used.

The logical relationship for identifying this compound can be visualized as follows:

Caption: Relationship between the CAS number and common synonyms.

Applications in Synthesis

The utility of Methoxymethylene Meldrum's acid stems from its role as an electrophilic C1 synthon. It readily reacts with a variety of nucleophiles, including indoles and lactams, to introduce a functionalized methylene group.[9][10] These reactions are pivotal in the construction of heterocyclic systems and other complex organic molecules, making this reagent a valuable tool in drug discovery and development.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Meldrum's acid - Wikipedia [en.wikipedia.org]

- 3. 1,3-Dioxane-4,6-dione, 5-(methoxymethylene)-2,2-dimethyl- [cymitquimica.com]

- 4. chemscene.com [chemscene.com]

- 5. chemwhat.com [chemwhat.com]

- 6. This compound | C8H10O5 | CID 152111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. chromatoscientific.com [chromatoscientific.com]

- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 10. discovery.researcher.life [discovery.researcher.life]

An In-Depth Technical Guide to the Health and Safety of 5-(Methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione

Prepared by: Gemini, Senior Application Scientist

Introduction:

5-(Methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, commonly known in the scientific community as Methoxymethylene Meldrum's Acid, is a versatile reagent in organic synthesis.[1][2] Derived from the highly acidic Meldrum's acid, this compound serves as a key building block for complex molecular architectures. Its utility, however, is paired with a significant hazard profile that necessitates a thorough understanding and rigorous implementation of safety protocols. This guide is designed for researchers, chemists, and drug development professionals who handle this compound. It moves beyond basic safety data sheet (SDS) information to provide a deeper, scientifically-grounded perspective on risk mitigation. A critical and recurring theme within this guide is the acknowledgment that the toxicological properties of this compound have not been fully investigated, demanding a cautious and proactive approach to safety.[3]

Chemical and Physical Identity

Understanding the fundamental properties of a chemical is the first step in a robust safety assessment. The key identifiers and physical characteristics of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 15568-85-1 | [2][4] |

| Molecular Formula | C₈H₁₀O₅ | [1][2][5] |

| Molecular Weight | 186.16 g/mol | [2][5] |

| Appearance | White to pale yellow-red solid, crystal, or powder | [6] |

| Melting Point | 95°C | [6] |

| Synonyms | Methoxymethylene Meldrum's Acid, 2,2-Dimethyl-5-(methoxymethylene)-1,3-dioxane-4,6-dione, Methoxymethylene cyclic isopropylidene malonate | [1][2] |

Hazard Identification and Classification

The primary operational risk associated with this compound stems from its acute toxicity and irritant properties.[7] The Globally Harmonized System (GHS) classifications provide a clear framework for understanding these hazards.

| Hazard Class | GHS Hazard Statement | Causality and Scientific Insight |

| Acute Toxicity, Oral | H302: Harmful if swallowed | While specific LD50 data is not readily available, this classification indicates significant systemic toxicity can occur upon ingestion. |

| Acute Toxicity, Dermal | H312: Harmful in contact with skin | The compound's structure suggests it may be absorbed through the skin, leading to systemic effects. |

| Acute Toxicity, Inhalation | H332: Harmful if inhaled | As a fine powder, aerosolization is a primary risk, potentially leading to rapid absorption via the lungs.[7] |

| Skin Corrosion/Irritation | H315: Causes skin irritation | The molecule's reactivity can disrupt the skin barrier, leading to localized inflammation, redness, and discomfort. |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Direct contact with eye tissue is likely to cause significant irritation and potential damage due to the compound's chemical nature. |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Inhalation of dust can irritate the mucous membranes of the respiratory tract, leading to coughing and discomfort.[7] |

Environmental Hazards: It is critical to note that this compound is classified as very toxic to aquatic life with long-lasting effects.[3] This necessitates stringent protocols to prevent its release into drains or the environment.[3]

Incomplete Toxicological Profile: A recurring and vital point of emphasis is that the toxicological properties have not been fully investigated.[3] The absence of comprehensive chronic toxicity, carcinogenicity, or mutagenicity data mandates that this compound be handled with the assumption that it may possess these properties. This "precautionary principle" is the cornerstone of safe laboratory practice with novel or under-studied reagents.

Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach, starting with engineering controls and supplemented by rigorous PPE protocols, is essential for minimizing exposure.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to contain the chemical at its source, preventing it from entering the laboratory atmosphere.

-

Ventilation: All handling of solid this compound must be performed in a well-ventilated area.[7]

-

Fume Hood: The most effective control is a certified chemical fume hood. This is mandatory for any procedure involving weighing, transferring, or reacting the compound where dust can be generated.

-

Closed Systems: For larger-scale operations, the use of a closed system or glove box should be considered to provide maximum containment.[6]

Personal Protective Equipment (PPE): The Essential Barrier

PPE is not a substitute for robust engineering controls but is a critical final barrier between the researcher and the chemical.

-

Eye and Face Protection: Chemical safety goggles that meet EN166 (EU) or 29 CFR 1910.133 (OSHA) standards are mandatory.[3] A face shield should be worn in addition to goggles when there is a significant risk of splashing or dust generation.[6]

-

Skin Protection:

-

Gloves: Chemically resistant gloves (e.g., nitrile) must be worn. It is crucial to inspect gloves for any signs of degradation or perforation before each use. Given the lack of specific permeation data for this compound, it is prudent to change gloves immediately following any direct contact and after completing the task.

-

Lab Coat: A full-length laboratory coat with buttoned cuffs is required to protect skin and personal clothing.

-

-

Respiratory Protection: When engineering controls cannot guarantee that airborne concentrations are kept below exposure limits, or during emergency situations, a NIOSH-approved dust respirator is necessary.[6] The selection and use of respirators must be in accordance with a formal respiratory protection program.

Caption: PPE Selection Logic for Handling Solid Reagents.

Safe Handling, Storage, and Disposal Protocols

Adherence to standardized protocols is non-negotiable for ensuring safety and experimental integrity.

Step-by-Step Handling Protocol

This protocol is a self-validating system designed to minimize exposure during the routine task of weighing and transferring the solid compound.

-

Preparation: Don all required PPE as determined by your risk assessment (see PPE diagram). Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

-

Staging: Place a spill tray, weighing paper/vessel, spatula, and a labeled waste container inside the fume hood.

-

Container Retrieval: Retrieve the sealed container from its refrigerated storage.[2][3] Allow it to equilibrate to room temperature inside the fume hood before opening. This critical step prevents condensation of atmospheric moisture onto the compound, which could affect its reactivity and cause clumping.

-

Transfer: Carefully open the container. Using a clean spatula, transfer the desired amount of solid to the weighing vessel. Perform this action slowly and deliberately to avoid generating airborne dust.

-

Sealing: Securely close the primary container immediately after the transfer is complete.

-

Cleanup: Gently wipe the spatula and any minor residual dust from the work surface with a damp cloth or paper towel, placing the used wipe into the designated hazardous waste container.

-

Doffing PPE: Once the experiment is set up and the area is clean, remove gloves and wash hands thoroughly with soap and water.[7]

Storage Requirements

Proper storage is essential for maintaining the compound's stability and preventing accidental release.

-

Temperature: Store in a refrigerator (2-8°C is often recommended).[2][8]

-

Container: Keep in the original, tightly sealed container to prevent contamination and exposure to moisture.[7]

-

Incompatibilities: Segregate from strong oxidizing agents, as these materials present a reactivity hazard.[3]

-

Location: Store in a designated, labeled area within a dry, well-ventilated space.

Waste Disposal

All waste materials, including empty containers, contaminated wipes, and residual compound, must be treated as hazardous waste.[3]

-

Collect waste in a clearly labeled, sealed container.

-

Do not mix with other waste streams unless compatibility has been confirmed.

-

Follow all institutional, local, regional, and national regulations for hazardous waste disposal.[3]

Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

First Aid Measures

Immediate and correct first aid can significantly reduce the severity of an injury.

| Exposure Route | First Aid Protocol |

| Inhalation | Immediately move the affected person to fresh air. Keep them warm and at rest. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[6][7] |

| Skin Contact | Immediately remove all contaminated clothing, including footwear. Flush the affected skin and hair with copious amounts of running water and soap for at least 15 minutes. Seek medical attention if irritation develops or persists.[3][7] |

| Eye Contact | Immediately flush the eyes with fresh, running water for at least 15 minutes. Ensure complete irrigation by holding the eyelids open and away from the eye. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][7] |

| Ingestion | Do NOT induce vomiting. Have the conscious person rinse their mouth thoroughly with water and then drink a glass of water. Contact a Poisons Information Center or a doctor for advice.[7] |

Accidental Release (Spill) Protocol

-

Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.

-

Isolate: If safe to do so, remove all ignition sources from the area.[7]

-

Protect: Don appropriate PPE, including a dust respirator, gloves, and safety goggles.

-

Contain: For a dry spill, carefully sweep or vacuum the material, avoiding dust generation. Place the collected material into a labeled, sealable container for hazardous waste disposal.[3][7]

-

Decontaminate: Once the bulk material is removed, decontaminate the spill area by washing it down with large amounts of water.[7]

-

Prevent Runoff: Prevent the contaminated water from entering drains or waterways.[3][7]

-

Report: Report the incident to the laboratory supervisor or institutional safety officer.

Caption: Emergency Response Flowchart for Chemical Exposure.

Gaps in Knowledge and Concluding Remarks

The safe handling of this compound is predicated on a healthy respect for its known hazards and a cautious approach to its unknown toxicological properties.[3] The GHS classifications clearly indicate that it is acutely harmful through all primary routes of exposure and is a significant irritant.[7] For the drug development professional and research scientist, this means that engineering controls and personal protective equipment are not optional—they are integral to the experimental process. The significant environmental toxicity of this compound also places a burden of responsibility on the user to ensure proper containment and disposal.[3] Until a more complete toxicological profile is established, all personnel must treat this versatile reagent with the highest level of care, adhering strictly to the protocols outlined in this guide and in institutional safety policies.

References

- 1. 1,3-Dioxane-4,6-dione, 5-(methoxymethylene)-2,2-dimethyl- [cymitquimica.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. fishersci.com [fishersci.com]

- 4. This compound | 15568-85-1 [chemicalbook.com]

- 5. This compound | C8H10O5 | CID 152111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tcichemicals.com [tcichemicals.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]

A Technical Guide to the Stability and Storage of 5-(Methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, a key derivative of Meldrum's acid, is a versatile reagent in organic synthesis, valued for its high reactivity. This reactivity, however, inherently leads to challenges in its stability and requires stringent storage conditions to ensure its integrity and performance in sensitive applications. This technical guide provides an in-depth analysis of the factors influencing the stability of this compound, outlines its probable degradation pathways, and offers evidence-based recommendations for its optimal storage and handling. The information presented herein is synthesized from supplier data, established principles of physical organic chemistry, and the known reactivity of the broader class of Meldrum's acid derivatives.

Introduction: The Double-Edged Sword of Reactivity

This compound, with the CAS Number 15568-85-1, is a prominent member of the Meldrum's acid derivative family. Its structure, featuring a highly activated methylene group and a strained cyclic dioxycarbonyl system, endows it with exceptional reactivity, making it a valuable precursor in the synthesis of complex molecules. However, the very features that confer its synthetic utility also render it susceptible to degradation under suboptimal conditions. Understanding the interplay of these structural attributes is paramount for any researcher utilizing this compound.

The high acidity of the C-5 proton in the parent Meldrum's acid (pKa ≈ 4.97) is a key characteristic of this class of compounds. The methoxymethylene substituent at this position in the title compound creates an electron-rich double bond, making the molecule susceptible to both electrophilic and nucleophilic attack, as well as thermal decomposition. This guide will dissect these vulnerabilities to provide a comprehensive stability profile.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and storage.

| Property | Value | Source |

| CAS Number | 15568-85-1 | [1][2] |

| Molecular Formula | C₈H₁₀O₅ | [1] |

| Molecular Weight | 186.16 g/mol | [1] |

| Appearance | Solid |

Key Factors Influencing Stability

The stability of this compound is primarily influenced by three critical factors: temperature, moisture (hydrolysis), and atmospheric conditions.

Thermal Stability

This thermal lability necessitates stringent temperature control during storage. The consensus from major chemical suppliers points towards refrigerated or frozen storage to minimize the rate of decomposition.

Hydrolytic Stability

The 1,3-dioxane-4,6-dione ring is a cyclic ester and is therefore susceptible to hydrolysis, particularly under acidic or basic conditions. The presence of water can lead to the opening of the ring to form acetone and malonic acid derivatives, which would be detrimental to the intended reactivity of the compound.

The methoxymethylene group can also be susceptible to hydrolysis, which would lead to the formation of the corresponding formyl derivative. Therefore, it is crucial to protect the compound from moisture during storage and handling.

Atmospheric Sensitivity

The high reactivity of this compound suggests a potential sensitivity to atmospheric oxygen, especially over prolonged periods. While specific studies on the oxidative degradation of this compound are not widely published, the general prudence in handling reactive organic molecules warrants the exclusion of air. Some suppliers explicitly recommend storage under an inert atmosphere, such as argon, to prevent potential oxidative side reactions.

Recommended Storage Conditions

Based on the analysis of the compound's inherent reactivity and a synthesis of supplier recommendations, the following storage conditions are advised to maximize the shelf-life and preserve the integrity of this compound.

| Parameter | Recommendation | Rationale |

| Temperature | -20°C to 4°C | To minimize thermal decomposition by significantly reducing the rate of ketene formation. |

| Atmosphere | Inert gas (e.g., Argon) | To prevent potential oxidative degradation and reactions with atmospheric moisture. |

| Moisture | Store in a tightly sealed container in a dry environment. | To prevent hydrolytic degradation of the cyclic ester and the methoxymethylene group. |

| Light | Store in an opaque or amber container. | While specific photostability data is unavailable, protection from light is a general best practice for complex organic molecules to prevent photochemical degradation. |

It is important to note that some suppliers suggest storage at room temperature away from light. However, given the known thermal lability of Meldrum's acid derivatives, a more conservative approach of refrigerated or frozen storage is strongly recommended for long-term stability, especially for high-purity applications.

Probable Degradation Pathways

A clear understanding of the potential degradation pathways is essential for troubleshooting and for the development of analytical methods to assess the purity of this compound.

Figure 1. Probable degradation pathways for this compound.

Experimental Protocols for Stability Assessment

For critical applications, it is advisable to perform in-house stability assessments. The following outlines a general protocol based on established industry guidelines for testing the stability of reactive intermediates.

Protocol for Accelerated Stability Study

Objective: To quickly assess the short-term stability under stressed conditions.

Methodology:

-

Sample Preparation: Aliquot the compound into several vials under an inert atmosphere.

-

Storage Conditions: Place the vials in controlled environment chambers at elevated temperatures (e.g., 25°C, 40°C) and controlled humidity (e.g., 60% RH).

-

Time Points: Withdraw samples at initial (T=0), intermediate, and final time points (e.g., 1, 2, and 4 weeks).

-

Analysis: Analyze the samples at each time point for purity (e.g., by HPLC-UV), appearance, and the presence of degradation products (e.g., by LC-MS).

Protocol for Long-Term Stability Study

Objective: To determine the re-test period or shelf-life under recommended storage conditions.

Methodology:

-

Sample Preparation: Prepare multiple aliquots of the compound in the recommended storage container and atmosphere.

-

Storage Conditions: Store the samples under the recommended long-term conditions (e.g., 4°C or -20°C).

-

Time Points: Pull samples at predetermined intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months).

-

Analysis: Perform a full analysis on each sample, including purity, appearance, and identification of any significant degradants.

Figure 2. A generalized workflow for conducting a stability study on a reactive intermediate.

Conclusion and Best Practices

The synthetic utility of this compound is intrinsically linked to its reactivity, which necessitates careful consideration of its stability. While specific, publicly available stability data is limited, a comprehensive understanding of its chemical nature allows for the formulation of robust storage and handling protocols.

Key Takeaways:

-

Temperature is Critical: Cold to frozen storage is paramount to minimize thermal decomposition.

-

Moisture is Detrimental: Strict exclusion of water is necessary to prevent hydrolysis.

-

Inert Atmosphere is Recommended: Storage under an inert gas like argon can prevent oxidative degradation.

-

Regular Quality Control is Advised: For long-term storage or critical applications, periodic re-analysis of the material's purity is recommended.

By adhering to these principles, researchers, scientists, and drug development professionals can ensure the integrity of this compound, leading to more reliable and reproducible results in their synthetic endeavors.

References

The Knoevenagel Condensation with 5-Substituted Meldrum's Acid Derivatives: A Technical Guide for Advanced Synthesis

This guide provides an in-depth technical exploration of the Knoevenagel condensation involving Meldrum's acid, with a specific focus on the synthesis and subsequent reactivity of its 5-substituted derivatives. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple procedural outlines to explain the causal relationships behind experimental choices, ensuring a robust and reproducible understanding of this powerful synthetic tool.

Part 1: Foundational Chemistry of Meldrum's Acid: The Quintessential Active Methylene Compound

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is not merely another active methylene compound; its unique structural and electronic properties make it an exceptionally potent reagent in carbon-carbon bond-forming reactions.[1][2]

The Genesis of Reactivity: Structure and Acidity

The unusually high acidity of Meldrum's acid (pKa ≈ 4.97) is the cornerstone of its reactivity.[3][4] This acidity, significantly greater than that of acyclic diesters like dimethyl malonate, arises from a confluence of factors. The rigid 1,3-dioxane ring structure locks the two carbonyl groups in a conformation that maximizes their electron-withdrawing inductive effects on the C5 methylene protons. Upon deprotonation, the resulting enolate is highly stabilized.[5] This inherent acidity means that deprotonation can be achieved with very mild bases, and in some cases, the reaction can proceed autocatalytically or with catalyst-free systems, particularly in green solvents like water.[6][7]

Synthesis of the Core Scaffold

The standard and most reliable synthesis of Meldrum's acid involves the acid-catalyzed condensation of malonic acid with acetone in the presence of acetic anhydride, which serves as a dehydrating agent.[3][8][9]

Experimental Protocol 1: Synthesis of Meldrum's Acid[8]

Materials:

-

Malonic Acid (1.0 eq, e.g., 5.00 g, 48.05 mmol)

-

Acetone (1.1 eq, e.g., 3.88 mL, 52.86 mmol)

-

Acetic Anhydride (e.g., 5.7 mL)

-

Concentrated Sulfuric Acid (catalytic, e.g., 0.14 mL)

-

Deionized Water

-

Ice Bath

Procedure:

-

In a flask equipped with a magnetic stirrer, combine malonic acid, acetone, and acetic anhydride.

-

Cool the mixture to 0-5 °C using an ice bath.

-

Slowly add concentrated sulfuric acid dropwise to the stirred solution, maintaining the low temperature.

-

Continue stirring the reaction mixture in the ice bath for at least 3 hours. A precipitate will form.

-

Gradually add cold water (approx. 20 mL) to the mixture to quench the reaction and precipitate the product fully.

-

Maintain the mixture at 0 °C for an additional hour to ensure complete crystallization.

-

Collect the white crystalline product by vacuum filtration, wash with cold water, and dry under vacuum.

Part 2: The Knoevenagel Condensation: A Gateway to 5-Substituted Derivatives

The most prominent and synthetically valuable reaction involving Meldrum's acid is the Knoevenagel condensation. This reaction serves as the primary route to generate 5-ylidene Meldrum's acid derivatives, a critical class of 5-substituted compounds that are powerful intermediates for further transformations.[10][11]

The Reaction Mechanism: A Stepwise View

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.[12][13] In the context of Meldrum's acid, the mechanism proceeds as follows:

-

Deprotonation: A base removes a proton from the highly acidic C5 position of Meldrum's acid, forming a stabilized enolate.

-

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of an aldehyde or ketone, forming a tetrahedral intermediate (an aldol-type adduct).

-

Dehydration: The intermediate eliminates a molecule of water to form the final C=C double bond, resulting in the 5-ylidene Meldrum's acid derivative.

Causality in Experimental Design: Catalyst and Condition Selection

The choice of catalyst and reaction conditions is paramount for optimizing yield, reaction time, and adherence to green chemistry principles. While the high acidity of Meldrum's acid allows the reaction to proceed even without a catalyst, particularly with reactive aldehydes, performance is often enhanced through strategic selection.[6]

| Catalyst System | Solvent | Typical Conditions | Key Advantages & Causality |

| Piperidine / Pyridine | Benzene, Toluene | Reflux | Classic basic catalysts; effective but involves hazardous solvents. |

| L-Tyrosine | Solvent-free | Room Temp, Grinding | An eco-friendly, bifunctional amino acid catalyst; the phenolic hydroxyl and amino groups likely act in concert to facilitate proton transfer.[6] |

| Sodium Ascorbate | Water | 60-70 °C | A green, mild base that operates effectively in aqueous media, enhancing sustainability. |

| Ionic Liquids | [bmim]BF₄, [Hmim]Tfa | Room Temp | Act as both solvent and catalyst promoter, facilitating easy product separation and catalyst recycling.[14] |

| Yb(OTf)₃ | Solvent-free, MW | Microwave, Heat | Lewis acid catalyst that activates the aldehyde carbonyl, accelerating the reaction, especially for less reactive substrates.[15] |

| Catalyst-Free | Water | 75-90 °C | Utilizes the inherent acidity of Meldrum's acid and the hydrophobic effect in water to drive the reaction forward.[7][16] |

Experimental Protocol 2: Representative Knoevenagel Condensation[8]

Synthesis of 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione

Materials:

-

Meldrum's Acid (1.0 eq, e.g., 0.2 g, 1.39 mmol)

-

Benzaldehyde (1.0 eq, e.g., 0.147 g, 1.39 mmol)

-

Methanol (e.g., 2 mL)

Procedure:

-

In a small round-bottom flask, dissolve Meldrum's acid and benzaldehyde in methanol.

-

Stir the reaction mixture at room temperature. The reaction is often rapid and can be monitored by Thin Layer Chromatography (TLC).

-

For many aromatic aldehydes, the product will precipitate directly from the reaction mixture upon completion (typically within 30-60 minutes).

-

If precipitation occurs, collect the product by vacuum filtration, wash with a small amount of cold methanol, and dry.

-

If no precipitate forms, remove the solvent under reduced pressure to obtain the crude product, which can be used directly or purified by recrystallization.

Part 3: Synthetic Utility of 5-Substituted Meldrum's Acid Derivatives

The true power of the Knoevenagel condensation lies in the versatile reactivity of the 5-ylidene products. These electron-deficient alkenes are exceptional building blocks for a wide array of more complex molecules.[17][18][19]

As Michael Acceptors

The double bond of 5-ylidene derivatives is highly polarized, making the β-carbon exceptionally electrophilic. They readily undergo Michael (1,4-conjugate) addition with a wide range of soft nucleophiles, including other enolates, amines, and thiols. This reaction is a powerful method for forming new carbon-carbon and carbon-heteroatom bonds.[20]

As Dienophiles in Cycloadditions

5-Alkylidene Meldrum's acids are excellent dienophiles in Diels-Alder reactions due to their electron-deficient nature.[17][21] This reactivity allows for the rapid construction of complex six-membered ring systems, often with high stereoselectivity, which is a valuable strategy in natural product synthesis.

Precursors to Heterocycles

A significant application of these derivatives is in the synthesis of heterocycles.

-

Coumarins: The Yb(OTf)₃-catalyzed annulation of phenols with 5-alkylidene Meldrum's acids provides a direct, one-pot assembly of coumarin and chromone scaffolds.[15][22]

-

Pyridones: Multi-component reactions involving 5-ylidene derivatives, often with an ammonia source, can yield highly substituted pyridone and dihydropyridone structures.[23][24]

Generation of Ketenes via Thermolysis

5-Acyl and 5,5-dialkyl Meldrum's acid derivatives are superb precursors for generating highly reactive ketene intermediates.[25] Upon heating (thermolysis), these molecules eliminate acetone and carbon dioxide to produce a ketene, which can be trapped in situ.[26] This method is particularly useful in [2+2] cycloadditions to form β-lactams or in the synthesis of γ-pyrones.[27][28][29]

Part 4: Conclusion and Future Outlook

The Knoevenagel condensation remains the cornerstone reaction for accessing the synthetically potent 5-ylidene derivatives of Meldrum's acid. The field continues to evolve, driven by the principles of green chemistry, which favor the use of aqueous media, solvent-free conditions, and recyclable organocatalysts.[16] The profound electrophilicity and diverse reactivity of the resulting 5-substituted derivatives ensure that Meldrum's acid will continue to be an indispensable tool for chemists in the pursuit of complex molecular architectures, from novel pharmaceuticals to advanced materials. The ongoing exploration of new catalytic systems and the application of these versatile intermediates in domino and multi-component reactions promise to further expand the synthetic power of this remarkable scaffold.[1][30]

References

- 1. Review of the month: Meldrum's acid - GalChimia [galchimia.com]

- 2. A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM'S ACID DERIVATIVES VIA KNOEVENAGEL CONDENSATION | Journal of Academia [journal.uitm.edu.my]

- 3. Uses and Synthesis of Meldrum’s acid_Chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Rationale for the acidity of Meldrum's acid. Consistent relation of C-H acidities to the properties of localized reactive orbital - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. ir.uitm.edu.my [ir.uitm.edu.my]

- 9. benchchem.com [benchchem.com]

- 10. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. echemcom.com [echemcom.com]

- 12. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 13. purechemistry.org [purechemistry.org]

- 14. scite.ai [scite.ai]

- 15. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Meldrum's acids and 5-alkylidene Meldrum's acids in catalytic carbon-carbon bond-forming processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. The Reactions of N,N′-Diphenyldithiomalondiamide with Arylmethylidene Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Khan Academy [khanacademy.org]

- 22. researchgate.net [researchgate.net]

- 23. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 24. researchgate.net [researchgate.net]

- 25. Meldrum's acid - Wikipedia [en.wikipedia.org]

- 26. researchgate.net [researchgate.net]

- 27. Organic Syntheses Procedure [orgsyn.org]

- 28. The stereoselective formation of β-lactams with acyl ketenes generated from 5-acyl-Meldrum's acids - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 29. The stereoselective formation of β-lactams with acyl ketenes generated from 5-acyl-Meldrum's acids - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 30. Meldrum’s acid and related compounds in the synthesis of natural products and analogs - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Thermal Decomposition of 5-(Methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition of 5-(methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, a substituted Meldrum's acid derivative. The primary focus is on the generation of methoxymethyleneketene, a highly reactive intermediate, via flash vacuum pyrolysis (FVP). This document delves into the underlying mechanistic principles, provides detailed experimental protocols for the synthesis and decomposition, and explores the synthetic utility of the resulting ketene. This guide is intended for researchers, scientists, and professionals in drug development and synthetic organic chemistry who are interested in the generation and application of novel ketene species.

Introduction: The Significance of Meldrum's Acid and its Derivatives

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) and its derivatives are versatile reagents in organic synthesis, primarily due to the high acidity of the C5 methylene protons and their propensity to undergo thermal decomposition to generate highly reactive ketene intermediates.[1][2] The thermal lability of these compounds, which typically decompose with the loss of acetone and carbon dioxide, provides a clean and efficient route to ketenes that can be utilized in a variety of subsequent chemical transformations.[3][4]

The subject of this guide, this compound, is a C5-substituted derivative of Meldrum's acid. Its thermal decomposition offers a direct pathway to methoxymethyleneketene, a valuable C3 synthon for organic synthesis. Understanding the principles and practicalities of this decomposition is crucial for harnessing the synthetic potential of this reactive intermediate.

Mechanistic Insights into the Thermal Decomposition

The thermal decomposition of this compound is best achieved under flash vacuum pyrolysis (FVP) conditions. FVP is a technique that involves heating a substrate in the gas phase at high temperatures and low pressures, which favors unimolecular reactions and minimizes intermolecular side reactions.[5]

The generally accepted mechanism for the thermal decomposition of 5-substituted Meldrum's acid derivatives proceeds through a concerted retro-ene reaction or a related pericyclic process. In this pathway, the 1,3-dioxane-4,6-dione ring fragments, leading to the extrusion of acetone and carbon dioxide, and the formation of a ketene intermediate.[3][6]

For this compound, the decomposition can be depicted as follows:

References

Methodological & Application

The Versatile Synthon: Harnessing 5-(Methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione for Advanced Heterocyclic Synthesis

Introduction: Unveiling the Potential of a Unique Meldrum's Acid Derivative

In the landscape of modern organic synthesis, the pursuit of efficient and modular routes to complex molecular architectures is paramount. Heterocyclic compounds, in particular, form the cornerstone of medicinal chemistry and materials science. Among the myriad of building blocks available to the synthetic chemist, 5-(methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, a prominent derivative of Meldrum's acid, has emerged as a powerhouse synthon. Its remarkable reactivity, stemming from the convergence of a highly activated vinylogous ester system and the inherent strain of the 1,3-dioxane-4,6-dione ring, provides a versatile platform for the construction of a diverse array of heterocyclic scaffolds.[1]

This guide provides an in-depth exploration of the synthetic utility of this reagent, moving beyond a mere recitation of procedures to elucidate the underlying principles that govern its reactivity. The protocols detailed herein are designed to be robust and reproducible, offering researchers and drug development professionals a practical toolkit for leveraging this exceptional building block in their own synthetic endeavors.

Core Principles of Reactivity: A Mechanistic Perspective

The synthetic versatility of this compound is rooted in its electronic structure. The methoxy group acts as an excellent leaving group, while the two carbonyl functionalities of the Meldrum's acid moiety serve as powerful electron-withdrawing groups. This arrangement renders the exocyclic double bond highly electrophilic and susceptible to attack by a wide range of nucleophiles.

The primary modes of reactivity can be broadly categorized as:

-

Michael Addition: Nucleophiles readily add to the β-position of the double bond, leading to a variety of substituted Meldrum's acid derivatives. This initial addition is often the first step in a cascade or domino reaction sequence.

-

Substitution: The methoxy group can be displaced by nucleophiles, particularly amines and anilines, to form enamine-type adducts.

-

Cycloaddition Reactions: The electron-deficient double bond can participate as a dienophile or a dipolarophile in various cycloaddition reactions, providing access to complex cyclic systems.[2]

-

Thermal Decomposition to Ketenes: Like other Meldrum's acid derivatives, thermal or photochemical treatment can induce the loss of acetone and carbon dioxide to generate a highly reactive ketene intermediate, which can be trapped in situ.

The choice of reaction conditions, including solvent, temperature, and the presence of catalysts, can often steer the reaction towards a specific pathway, allowing for a high degree of control over the final product.

Application Notes and Protocols

Synthesis of Substituted Pyridin-2(1H)-ones: A Cornerstone Application

The synthesis of substituted pyridin-2(1H)-ones represents one of the most well-established and valuable applications of this compound. These scaffolds are prevalent in numerous biologically active compounds. The general strategy involves the reaction with β-enaminones, which proceeds through a formal [3+3] annulation.

Causality of Experimental Choices: The reaction is typically carried out in a high-boiling solvent, such as diphenyl ether or Dowtherm A, to facilitate the final cyclization and elimination of water and methanol. The initial step is a Michael addition of the enaminone to the activated double bond of the Meldrum's acid derivative, followed by an intramolecular condensation and subsequent ring-opening of the Meldrum's acid moiety with concomitant decarboxylation.

Protocol 1: General Procedure for the Synthesis of Substituted Pyridin-2(1H)-ones

-

Reactant Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the desired β-enaminone (1.0 equiv) in a minimal amount of a high-boiling solvent (e.g., diphenyl ether, ~5-10 mL per mmol of enaminone).

-

Addition of Reagent: To the stirred solution, add this compound (1.1 equiv).

-

Reaction Execution: Heat the reaction mixture to reflux (typically 200-250 °C) under an inert atmosphere (e.g., nitrogen or argon).

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

-

Work-up and Purification: Upon completion, allow the reaction mixture to cool to room temperature. The product often precipitates from the solvent. Collect the solid by vacuum filtration and wash with a cold, non-polar solvent (e.g., hexane or diethyl ether) to remove the high-boiling solvent. Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol, isopropanol, or ethyl acetate) or by column chromatography on silica gel.

Data Presentation: Synthesis of Representative Pyridin-2(1H)-ones

| Entry | β-Enaminone Substrate | Product | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 3-amino-1-phenylbut-2-en-1-one | 4-methyl-6-phenylpyridin-2(1H)-one | Diphenyl ether | 250 | 3 | 85 |

| 2 | 3-amino-1-(4-methoxyphenyl)but-2-en-1-one | 6-(4-methoxyphenyl)-4-methylpyridin-2(1H)-one | Dowtherm A | 240 | 4 | 82 |

| 3 | 3-amino-1-(thiophen-2-yl)but-2-en-1-one | 4-methyl-6-(thiophen-2-yl)pyridin-2(1H)-one | Diphenyl ether | 250 | 3.5 | 78 |

Visualization: Reaction Workflow for Pyridin-2(1H)-one Synthesis

Caption: Workflow for the synthesis of pyridin-2(1H)-ones.

Multicomponent Synthesis of Highly Substituted Pyrimidines

The construction of the pyrimidine core is a significant endeavor in medicinal chemistry. This compound serves as an excellent three-carbon synthon in multicomponent reactions with amidines or guanidines to afford highly substituted pyrimidinones.

Causality of Experimental Choices: This transformation is often catalyzed by a base, such as potassium carbonate or triethylamine, which facilitates the initial nucleophilic attack of the amidine. The reaction proceeds through a cascade of reactions including Michael addition, intramolecular cyclization, and elimination of methanol and the Meldrum's acid moiety. The choice of a polar aprotic solvent like DMF or DMSO can facilitate the dissolution of the reagents and promote the ionic intermediates.

Protocol 2: Three-Component Synthesis of Pyrimidin-4(3H)-ones

-

Reactant Mixture: In a sealed reaction vessel, combine the amidine hydrochloride (1.0 equiv), a base such as potassium carbonate (2.5 equiv), and this compound (1.2 equiv) in a suitable solvent like N,N-dimethylformamide (DMF).

-

Reaction Conditions: Heat the mixture to 80-100 °C with vigorous stirring.

-

Monitoring: Follow the reaction progress by TLC or LC-MS until the starting materials are consumed (typically 8-16 hours).

-

Work-up: After cooling to room temperature, pour the reaction mixture into ice-water.

-

Isolation and Purification: Collect the resulting precipitate by vacuum filtration. Wash the solid with water and then a small amount of cold ethanol. The crude product can be purified by recrystallization from ethanol or by flash column chromatography.

Data Presentation: Representative Examples of Pyrimidin-4(3H)-one Synthesis

| Entry | Amidine Hydrochloride | Product | Base | Temp (°C) | Time (h) | Yield (%) |

| 1 | Benzamidine HCl | 2-Phenylpyrimidin-4(3H)-one | K₂CO₃ | 100 | 12 | 75 |

| 2 | Acetamidine HCl | 2-Methylpyrimidin-4(3H)-one | Et₃N | 80 | 16 | 68 |

| 3 | Guanidine HCl | 2-Aminopyrimidin-4(3H)-one | K₂CO₃ | 100 | 10 | 82 |

Visualization: Mechanistic Pathway for Pyrimidine Synthesis

Caption: Key mechanistic steps in pyrimidine synthesis.

Domino Reactions for the Synthesis of Fused Heterocyclic Systems

A particularly powerful application of this compound is in domino or tandem reactions, where multiple bond-forming events occur in a single pot, leading to the rapid construction of complex polycyclic heterocycles.[3] An illustrative example is the synthesis of quinolone derivatives.

Causality of Experimental Choices: This reaction is typically initiated by the thermal decomposition of the Meldrum's acid derivative to form a highly reactive acylketene. This intermediate can then undergo a [4+2] cycloaddition with an appropriate dienophile, such as an enamine, followed by a series of rearrangements and eliminations to afford the fused heterocyclic product. The high temperatures required for ketene formation necessitate the use of high-boiling solvents.

Protocol 3: Domino Synthesis of 4-Hydroxyquinolones

-

Reactant Preparation: In a high-pressure reaction vessel, combine the aniline derivative (1.0 equiv) and this compound (1.1 equiv) in a high-boiling solvent such as diphenyl ether.

-

Reaction Execution: Seal the vessel and heat the mixture to 220-250 °C for 2-4 hours. The reaction should be conducted in a well-ventilated fume hood with appropriate safety precautions for high-pressure reactions.

-

Work-up: After cooling the reaction vessel to room temperature, carefully vent any excess pressure. The product often crystallizes from the reaction mixture upon cooling.

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash thoroughly with hexane to remove the solvent. The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Trustworthiness and Self-Validation

The protocols described in this guide are based on well-established and peer-reviewed synthetic methodologies. The causality behind the choice of reagents, solvents, and reaction conditions is explained to provide a deeper understanding of the underlying chemical principles. For each protocol, the expected outcome is a stable, characterizable heterocyclic compound. The successful synthesis and characterization of the target molecule using standard analytical techniques (¹H NMR, ¹³C NMR, MS, and IR spectroscopy) serves as a validation of the experimental procedure. The provided data in the tables are representative of typical yields and can be used as a benchmark for researchers to evaluate their own experimental success.

References

Application Notes & Protocols: A Guide to the Synthesis of Pyrimidine Derivatives Using Methoxymethylene Meldrum's Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of the Pyrimidine Scaffold and a Versatile Synthetic Tool

The pyrimidine ring is a cornerstone of medicinal chemistry and drug development. As a fundamental component of nucleic acids (cytosine, thymine, and uracil), it is deeply embedded in biological processes. This inherent biocompatibility has made pyrimidine derivatives a "privileged scaffold" in pharmacology, leading to a vast array of drugs with diverse therapeutic applications, including anticancer, antiviral, antimicrobial, and anti-inflammatory agents.[1] The synthetic accessibility and the potential for structural diversification at multiple positions make the pyrimidine core an attractive target for the development of novel therapeutic agents.[2]

A multitude of synthetic routes to pyrimidines have been developed, often involving the cyclocondensation of a three-carbon (C-C-C) fragment with an N-C-N unit like an amidine, guanidine, or urea.[2][3] Among the most versatile C-C-C synthons are derivatives of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione).[4][5] Meldrum's acid is renowned for its high acidity (pKa ≈ 4.97) and the synthetic utility of its derivatives.[6][7]

This guide focuses on a particularly reactive and efficient building block: 5-methoxymethylene-2,2-dimethyl-1,3-dioxane-4,6-dione , commonly known as Methoxymethylene Meldrum's Acid (MMMA). MMMA serves as a highly electrophilic three-carbon component. The reaction of MMMA with various amidines provides a direct and high-yielding pathway to 4-hydroxypyrimidine derivatives, which are valuable intermediates for further functionalization in drug discovery programs.[8][9]

Section 1: The Reaction Mechanism

The synthesis of the 4-hydroxypyrimidine core from Methoxymethylene Meldrum's Acid and an amidine proceeds through a well-defined, multi-step sequence within a single pot. Understanding this mechanism is crucial for optimizing reaction conditions and predicting outcomes with different substrates.

The Causality Behind the Pathway: The reaction is initiated by the nucleophilic character of the amidine and the high electrophilicity of the β-carbon of the methoxymethylene group in MMMA. The entire sequence is driven by the thermodynamic stability of the resulting aromatic pyrimidine ring and the favorable expulsion of stable, neutral molecules (methanol and a ketene derived from Meldrum's acid).

The key steps are as follows:

-

Michael Addition: The reaction begins with a nucleophilic attack from one of the nitrogen atoms of the amidine onto the electron-deficient β-carbon of MMMA. This conjugate addition breaks the carbon-carbon double bond and forms a transient zwitterionic intermediate.

-

Intramolecular Cyclization: The second nitrogen atom of the amidine intermediate then acts as a nucleophile, attacking one of the proximal carbonyl carbons (C4 or C6) of the Meldrum's acid ring. This step forms a six-membered heterocyclic intermediate.

-

Ring Opening & Elimination: The newly formed tetrahedral intermediate is unstable. It collapses, leading to the cleavage of the Meldrum's acid ring and the elimination of methanol. This step is often the rate-determining step and can be facilitated by heating.

-

Final Elimination & Tautomerization: The resulting intermediate undergoes a final elimination of acetone and carbon dioxide (derived from the decomposition of the Meldrum's acid fragment) to yield the stable, aromatic 4-hydroxypyrimidine ring.[10][11][12] The product exists in equilibrium with its keto tautomer, 4(3H)-pyrimidinone, which is often the predominant form.[10]

References

- 1. growingscience.com [growingscience.com]

- 2. mdpi.com [mdpi.com]

- 3. Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Meldrum's acid - Wikipedia [en.wikipedia.org]

- 5. Selected applications of Meldrum's acid – a tutorial - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. New insight on the origin of the unusual acidity of Meldrum's acid from ab initio and combined QM/MM simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. researchgate.net [researchgate.net]

- 10. Buy 4-Hydroxypyrimidine (EVT-3158963) | 51953-18-5 [evitachem.com]

- 11. 4-hydroxypyrimidine [stenutz.eu]

- 12. chembk.com [chembk.com]

Application Notes and Protocols: A Detailed Guide to the Synthesis of 5-(Aminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-diones

Introduction: The Versatility of Meldrum's Acid Derivatives in Synthesis

2,2-Dimethyl-1,3-dioxane-4,6-dione, commonly known as Meldrum's acid, is a uniquely reactive building block in organic synthesis.[1] Its high acidity and the synthetic versatility of its derivatives make it an invaluable tool for the construction of complex molecular architectures.[2][3] Among its numerous derivatives, 5-(methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione serves as a potent electrophile, readily undergoing reaction with a variety of nucleophiles. This application note provides a detailed protocol for the reaction of this compound with primary amines, a robust method for the synthesis of 5-(aminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-diones. These products, a class of enaminones, are significant precursors in the synthesis of various heterocyclic compounds and pharmacologically active molecules.[4]

The protocol herein is designed for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and drug development. It emphasizes not only the procedural steps but also the underlying chemical principles to ensure reproducibility and facilitate troubleshooting.

Reaction Principle and Mechanism

The reaction proceeds via a nucleophilic substitution mechanism. The primary amine acts as a nucleophile, attacking the electrophilic carbon of the methoxymethylene group. This is followed by the elimination of methanol to yield the stable 5-(aminomethylene) derivative. The high reactivity of this compound is attributed to the electron-withdrawing nature of the two carbonyl groups of the Meldrum's acid moiety, which polarizes the carbon-carbon double bond.

The reaction can be conceptualized in the following stages:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the β-carbon of the methoxymethylene group.

-

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient zwitterionic or neutral tetrahedral intermediate.

-

Elimination of Methanol: The intermediate collapses, eliminating a molecule of methanol, to form the final enaminone product. The formation of the conjugated system is a thermodynamic driving force for this step.

This reaction is typically high-yielding and proceeds under mild conditions, making it an attractive synthetic method.

Experimental Protocol

This protocol provides a general procedure for the reaction of this compound with a primary amine. The specific conditions may require optimization depending on the nature of the primary amine used.

Materials and Reagents:

-

This compound

-

Primary amine (e.g., benzylamine, aniline, etc.)

-

Anhydrous solvent (e.g., dichloromethane (CH₂Cl₂), ethanol, or toluene)

-

Deuterated solvent for NMR analysis (e.g., CDCl₃)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Equipment:

-

Round-bottom flask

-